Cas no 2104882-74-6 (2-(3-methylpyrazin-2-yl)acetaldehyde)

2-(3-methylpyrazin-2-yl)acetaldehyde 化学的及び物理的性質
名前と識別子
-
- 2-(3-methylpyrazin-2-yl)acetaldehyde
- SCHEMBL6443739
- 2104882-74-6
- EN300-1743893
-
- インチ: 1S/C7H8N2O/c1-6-7(2-5-10)9-4-3-8-6/h3-5H,2H2,1H3
- InChIKey: WQGQGQAIHDUSEY-UHFFFAOYSA-N
- ほほえんだ: O=CCC1C(C)=NC=CN=1
計算された属性
- せいみつぶんしりょう: 136.063662883g/mol
- どういたいしつりょう: 136.063662883g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 2
- 複雑さ: 116
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 42.8Ų
- 疎水性パラメータ計算基準値(XlogP): -0.4
2-(3-methylpyrazin-2-yl)acetaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1743893-0.25g |
2-(3-methylpyrazin-2-yl)acetaldehyde |
2104882-74-6 | 0.25g |
$1183.0 | 2023-09-20 | ||
Enamine | EN300-1743893-10.0g |
2-(3-methylpyrazin-2-yl)acetaldehyde |
2104882-74-6 | 10g |
$5528.0 | 2023-06-03 | ||
Enamine | EN300-1743893-1g |
2-(3-methylpyrazin-2-yl)acetaldehyde |
2104882-74-6 | 1g |
$1286.0 | 2023-09-20 | ||
Enamine | EN300-1743893-5g |
2-(3-methylpyrazin-2-yl)acetaldehyde |
2104882-74-6 | 5g |
$3728.0 | 2023-09-20 | ||
Enamine | EN300-1743893-5.0g |
2-(3-methylpyrazin-2-yl)acetaldehyde |
2104882-74-6 | 5g |
$3728.0 | 2023-06-03 | ||
Enamine | EN300-1743893-1.0g |
2-(3-methylpyrazin-2-yl)acetaldehyde |
2104882-74-6 | 1g |
$1286.0 | 2023-06-03 | ||
Enamine | EN300-1743893-10g |
2-(3-methylpyrazin-2-yl)acetaldehyde |
2104882-74-6 | 10g |
$5528.0 | 2023-09-20 | ||
Enamine | EN300-1743893-0.05g |
2-(3-methylpyrazin-2-yl)acetaldehyde |
2104882-74-6 | 0.05g |
$1080.0 | 2023-09-20 | ||
Enamine | EN300-1743893-0.5g |
2-(3-methylpyrazin-2-yl)acetaldehyde |
2104882-74-6 | 0.5g |
$1234.0 | 2023-09-20 | ||
Enamine | EN300-1743893-0.1g |
2-(3-methylpyrazin-2-yl)acetaldehyde |
2104882-74-6 | 0.1g |
$1131.0 | 2023-09-20 |
2-(3-methylpyrazin-2-yl)acetaldehyde 関連文献
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Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
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2. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
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Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
2-(3-methylpyrazin-2-yl)acetaldehydeに関する追加情報
Comprehensive Overview of 2-(3-methylpyrazin-2-yl)acetaldehyde (CAS No. 2104882-74-6): Properties, Applications, and Industry Relevance
In the rapidly evolving field of organic chemistry and pharmaceutical intermediates, 2-(3-methylpyrazin-2-yl)acetaldehyde (CAS No. 2104882-74-6) has emerged as a compound of significant interest. This pyrazine derivative is widely recognized for its unique structural properties and versatile applications in drug discovery, agrochemicals, and specialty chemicals. The growing demand for heterocyclic compounds in research and industrial applications has further amplified the relevance of this compound.
The molecular structure of 2-(3-methylpyrazin-2-yl)acetaldehyde features a pyrazine ring substituted with a methyl group at the 3-position and an acetaldehyde moiety at the 2-position. This configuration imparts distinct reactivity, making it a valuable building block for synthesizing more complex molecules. Researchers are particularly interested in its role as a precursor for bioactive molecules, given the increasing focus on targeted drug delivery and personalized medicine in modern pharmaceuticals.
Recent advancements in green chemistry have also spotlighted compounds like 2-(3-methylpyrazin-2-yl)acetaldehyde due to their potential for sustainable synthesis routes. With the global push toward eco-friendly manufacturing, this compound aligns well with the industry's shift to reduce hazardous byproducts. Its compatibility with catalytic processes and microwave-assisted synthesis further enhances its appeal for large-scale production.
From an analytical perspective, 2-(3-methylpyrazin-2-yl)acetaldehyde is often characterized using techniques such as NMR spectroscopy, mass spectrometry, and HPLC. These methods ensure high purity and consistency, which are critical for its use in high-value applications. The compound's stability under various conditions makes it suitable for long-term storage and transportation, addressing key logistical challenges in the chemical supply chain.
The pharmaceutical industry has shown considerable interest in this compound for developing kinase inhibitors and antiviral agents, especially in light of recent global health challenges. Its structural motif is frequently explored in fragment-based drug design, a cutting-edge approach to accelerating drug discovery. Additionally, agrochemical researchers are investigating its derivatives for potential use in crop protection formulations, leveraging its heterocyclic core for enhanced efficacy.
In the context of market trends, the demand for 2-(3-methylpyrazin-2-yl)acetaldehyde is expected to grow alongside the expansion of the fine chemicals sector. Its role in high-throughput screening and combinatorial chemistry further solidifies its position as a critical reagent in modern laboratories. Companies specializing in custom synthesis and contract research are increasingly listing this compound in their portfolios to meet client needs.
For researchers and industry professionals, understanding the structure-activity relationship (SAR) of 2-(3-methylpyrazin-2-yl)acetaldehyde is essential for optimizing its applications. Computational tools like molecular docking and QSAR modeling are often employed to predict its interactions with biological targets, reducing experimental trial-and-error. This aligns with the broader adoption of AI-driven drug discovery methodologies in the life sciences.
Looking ahead, innovations in continuous flow chemistry and enantioselective synthesis may unlock new possibilities for this compound. As regulatory frameworks evolve to emphasize safety and efficiency, 2-(3-methylpyrazin-2-yl)acetaldehyde is poised to remain a key player in the chemical and pharmaceutical landscapes. Its multifaceted utility ensures its relevance across diverse scientific disciplines, from medicinal chemistry to material science.
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